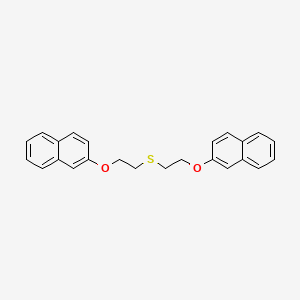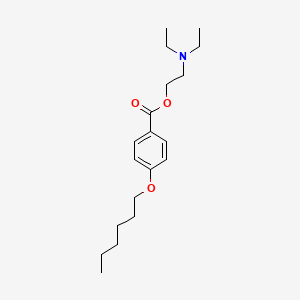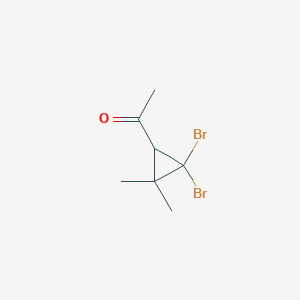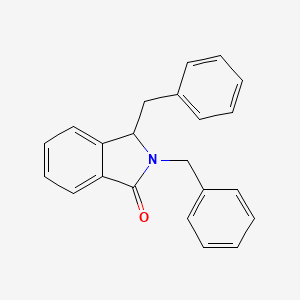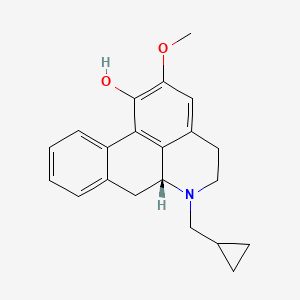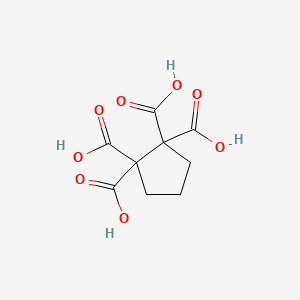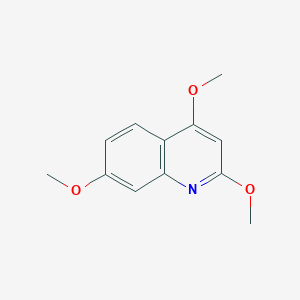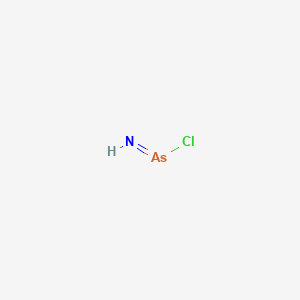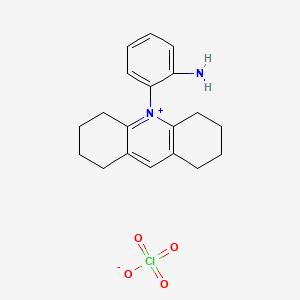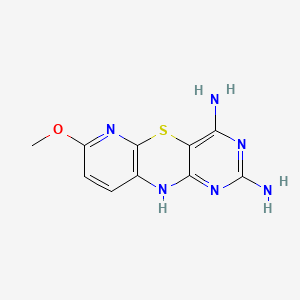
N,N,N-Trimethylbutan-2-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylbutan-2-aminium chloride: is a quaternary ammonium compound with the molecular formula C₇H₁₈ClN. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its stability and effectiveness in various reactions, making it a valuable component in many scientific and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N,N-Trimethylbutan-2-aminium chloride can be synthesized through the reaction of 2-chlorobutane with trimethylamine. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction is as follows:
2-Chlorobutane+Trimethylamine→N,N,N-Trimethylbutan-2-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Trimethylbutan-2-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different organic compounds.
Applications De Recherche Scientifique
N,N,N-Trimethylbutan-2-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cellular structures.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N,N-Trimethylbutan-2-aminium chloride exerts its effects involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and preservative.
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethylbutan-1-aminium chloride
- N,N,N-Trimethyl-2-propanaminium chloride
- N,N,N-Trimethyl-3-butanaminium chloride
Comparison: N,N,N-Trimethylbutan-2-aminium chloride is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its position of the trimethylammonium group on the second carbon of the butane chain influences its chemical behavior and applications.
Propriétés
Numéro CAS |
37143-59-2 |
|---|---|
Formule moléculaire |
C7H18ClN |
Poids moléculaire |
151.68 g/mol |
Nom IUPAC |
butan-2-yl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C7H18N.ClH/c1-6-7(2)8(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
VDLLEKOTQNHQRG-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


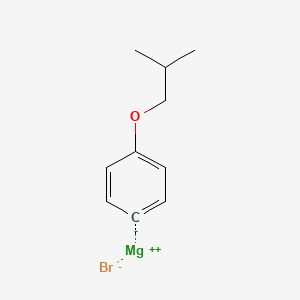
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
